molecular formula C10H16INO2 B14187084 5-Iodo-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester CAS No. 1060813-19-5

5-Iodo-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester

Cat. No.: B14187084
CAS No.: 1060813-19-5
M. Wt: 309.14 g/mol
InChI Key: BMBFDGHIPTYBJW-UHFFFAOYSA-N
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Description

5-Iodo-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an iodine atom at the 5th position of the pyridine ring, a carboxylic acid group at the 1st position, and a tert-butyl ester group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester typically involves the iodination of a pyridine derivative followed by esterification. One common method involves the reaction of 3,6-dihydro-2H-pyridine-1-carboxylic acid with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 5th position. The resulting iodinated product is then esterified with tert-butyl alcohol in the presence of an acid catalyst to form the tert-butyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and alkyl halides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include pyridine N-oxides.

    Reduction Reactions: Products include the corresponding alcohols.

Scientific Research Applications

5-Iodo-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Iodo-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester depends on its specific application. In biochemical assays, it may act as an inhibitor of certain enzymes by binding to the active site and preventing substrate access. The iodine atom and ester group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate
  • tert-Butyl 4-methyl-3,6-dihydro-2H-pyridine-1-carboxylate
  • tert-Butyl 4-(4-bromophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Uniqueness

5-Iodo-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to other similar compounds. The iodine atom can participate in specific substitution reactions that are not possible with other halogens or substituents.

Properties

CAS No.

1060813-19-5

Molecular Formula

C10H16INO2

Molecular Weight

309.14 g/mol

IUPAC Name

tert-butyl 5-iodo-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C10H16INO2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h5H,4,6-7H2,1-3H3

InChI Key

BMBFDGHIPTYBJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC=C(C1)I

Origin of Product

United States

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